4-(3,4-Dichlorophenyl)-3-fluoropyridine
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Overview
Description
4-(3,4-Dichlorophenyl)-3-fluoropyridine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-3-fluoropyridine typically involves the halogenation of a pyridine derivative. One common method includes the reaction of 3,4-dichlorophenylboronic acid with 3-fluoropyridine under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-3-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-(3,4-Dichlorophenyl)-3-fluoropyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-3-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of a pyridine ring.
3,4-Dichlorophenylhydrazine: Contains a hydrazine group and is used in different chemical reactions.
3,4-Dichlorophenylacetic acid: Contains an acetic acid group and is used in the synthesis of various derivatives.
Uniqueness
4-(3,4-Dichlorophenyl)-3-fluoropyridine is unique due to its specific halogenation pattern and the presence of both chlorine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H6Cl2FN |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-3-fluoropyridine |
InChI |
InChI=1S/C11H6Cl2FN/c12-9-2-1-7(5-10(9)13)8-3-4-15-6-11(8)14/h1-6H |
InChI Key |
YNMBLICOKFDBOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NC=C2)F)Cl)Cl |
Origin of Product |
United States |
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